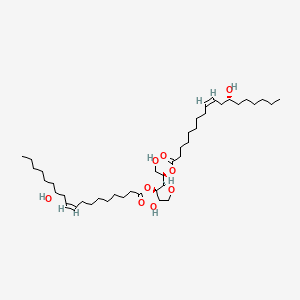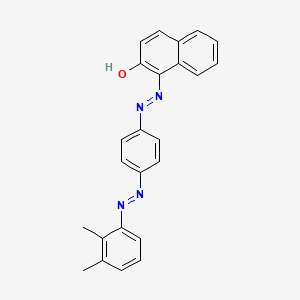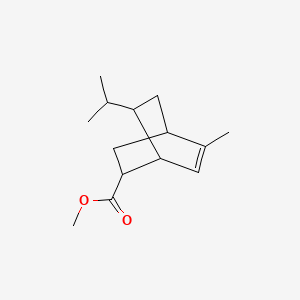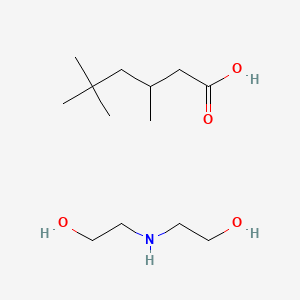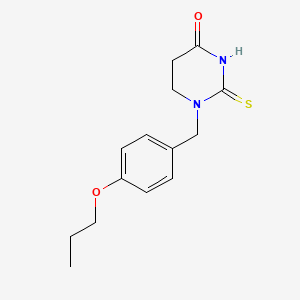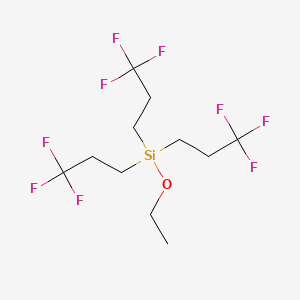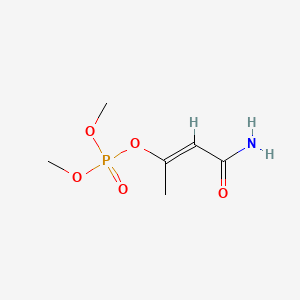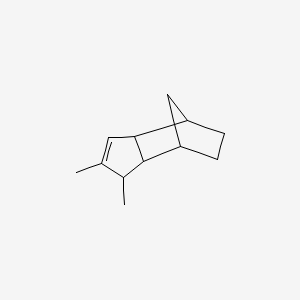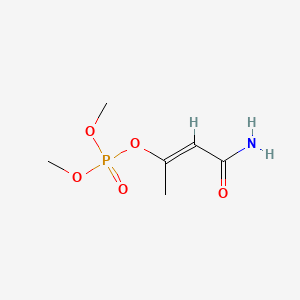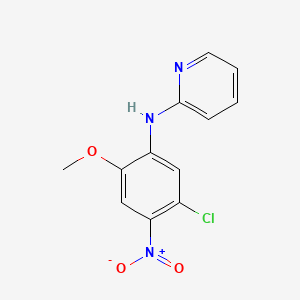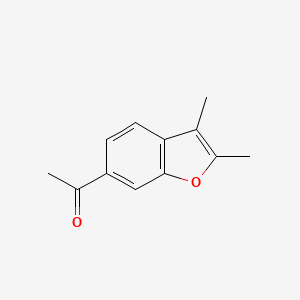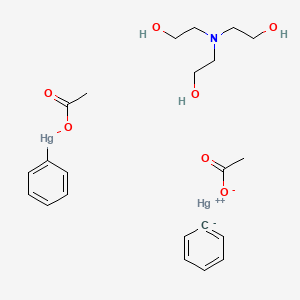
Sinmel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Sinmel” is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. While specific details about this compound are not widely available, it is essential to explore its general characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sinmel typically involves a series of chemical reactions that require precise control of reaction conditions. Common synthetic routes may include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to changes in oxidation states.
Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are carefully controlled to optimize yield and purity. The use of advanced techniques such as continuous flow reactors and automated process control systems can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Sinmel undergoes various types of chemical reactions, including:
Oxidation: Involves the loss of electrons, often resulting in the formation of oxides.
Reduction: Involves the gain of electrons, often resulting in the formation of reduced compounds.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Sinmel has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Sinmel involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. For example, this compound may interact with enzymes, receptors, or other proteins to modulate their activity and influence cellular processes.
Properties
CAS No. |
8015-27-8 |
|---|---|
Molecular Formula |
C22H31Hg2NO7 |
Molecular Weight |
822.7 g/mol |
IUPAC Name |
acetyloxy(phenyl)mercury;benzene;2-[bis(2-hydroxyethyl)amino]ethanol;mercury(2+);acetate |
InChI |
InChI=1S/C6H15NO3.2C6H5.2C2H4O2.2Hg/c8-4-1-7(2-5-9)3-6-10;2*1-2-4-6-5-3-1;2*1-2(3)4;;/h8-10H,1-6H2;2*1-5H;2*1H3,(H,3,4);;/q;;-1;;;+1;+2/p-2 |
InChI Key |
VAUPCGWNZVTQEB-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)O[Hg]C1=CC=CC=C1.C1=CC=[C-]C=C1.C(CO)N(CCO)CCO.[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


